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Compound of Interest

Compound Name: JX040

Cat. No.: B608285

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the JX040, a sensitive gate silicon
controlled rectifier (SCR). The content delves into the physical construction, semiconductor
layers, and fabrication processes typical for a device of this class. Furthermore, it outlines
comprehensive experimental protocols for the characterization of its electrical and thermal
properties, and presents key performance data for the JX040.

Physical Construction and Semiconductor Layers

The JX040, like other silicon controlled rectifiers, is a four-layer semiconductor device with a P-
N-P-N structure. This construction forms three P-N junctions in series. The device has three
terminals: an anode, a cathode, and a gate, which serves as the control input.

The functionality of the SCR is dictated by the doping concentrations and thicknesses of its
constituent semiconductor layers. While specific proprietary data for the IJX040 is not publicly
available, the following table summarizes the typical layer characteristics for a sensitive gate
SCR. The cathode is the most heavily doped layer, while the central N-type layer is the thickest
and most lightly doped to support a high blocking voltage.
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Typical Dopin
“t AL Typical Thickness

Layer Type Concentration
s (hm)
(atoms/cm?)
Anode P+ 101°-102° 30-50
Blocking Layer N- 1013 - 1014 50 - 200
Gate P 1026 - 107 10- 20
Cathode N+ > 1020 5-15

Fabrication Workflow

The fabrication of a sensitive gate SCR such as the JX040 involves a series of sophisticated
processes to create the multi-layer P-N-P-N structure with high precision. The following
diagram illustrates a typical fabrication workflow, primarily involving photolithography and
diffusion processes.
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Figure 1: A simplified workflow for the fabrication of a sensitive gate SCR.

Click to download full resolution via product page

Caption: A simplified workflow for the fabrication of a sensitive gate SCR.
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Electrical and Thermal Characteristics of the JX040

The following tables summarize the key electrical and thermal performance parameters of the

JX040 series sensitive gate SCRs, as specified in their datasheets.[1][2][3]

Absolute Maximum Ratings

Parameter Symbol Value Unit
Repetitive Peak Off-

VDRM/VRRM 600 \Y,
State Voltage
RMS On-State

IT(RMS) 4 A
Current
Peak Gate Power

PGM 5 w
(tp=20us)
Average Gate Power

o PG(AV) 0.5 w

Dissipation
Operating Junction ]

Tj -40 to 125 °C
Temperature Range
Storage Temperature

Tstg -40 to 150 °C

Range

Electrical Characteristics (Tj = 25°C unless otherwise specified)
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Paramete Test . .
Symbol . Min. Typ. Max. Unit
r Condition
Gate
. VD=12V,
Trigger IGT - 50 200 HA
RL=33Q
Current
Gate
. VD=12V,
Trigger VGT - 0.6 0.8 \Y
RL=33Q
Voltage
Holding
IH IT=0.05A - - 5 mA
Current
Latching
IL IG=1.2IGT - - 6 mA
Current
On-State IT=8A,
VTM - - 1.6 Y
Voltage tp=380us
Critical
Rate of VD=400V,
Rise of Off-  dV/dt Tj=125°C, 50 - - V/us
State RGK=1kQ
Voltage

Thermal Resistances

Parameter Symbol Value Unit
Junction to Case Rth(j-c) 3.5 °C/IW
Junction to Ambient Rth(j-a) 100 °C/IW

Experimental Protocols
Electrical Characterization: V-l Characteristics, Latching
Current, and Holding Current
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Objective: To determine the voltage-current (V-1) characteristics of the JX040 SCR and to
measure its latching and holding currents.

Equipment:

Variable DC power supply (for anode-cathode circuit)

Variable DC power supply (for gate circuit)

Digital multimeters (2)

Resistors (as per test conditions)

JX040 SCR device under test (DUT)
Procedure:
o V-l Characteristics:

1. Construct the test circuit with the anode and cathode of the SCR connected to the main
power supply through a load resistor.

2. Connect the gate and cathode to the second power supply through a current-limiting
resistor.

3. With the gate circuit open, gradually increase the anode-to-cathode voltage (Vak) and
measure the anode current (Ia). This will trace the forward blocking region.

4. Apply a small gate current (e.g., 50 pA) and repeat the previous step. Observe the lower
breakover voltage.

5. Once the SCR is triggered, vary the load resistor to obtain different values of la and
measure the corresponding Vak to trace the forward conduction region.

e Latching Current (IL):

1. With the SCR in the off-state, apply a gate pulse to turn it on.
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2. Immediately after triggering, remove the gate signal.

3. The minimum anode current required to keep the SCR in the on-state is the latching
current.

e Holding Current (IH):

1. With the SCR in the on-state, gradually decrease the anode current by increasing the load
resistance.

2. The value of the anode current just before the SCR switches to the off-state is the holding
current.

Thermal Characterization: Transient Thermal Analysis

Objective: To analyze the transient thermal behavior of the JX040 under pulsed power
conditions.

Equipment:

High-current pulse generator

Infrared (IR) thermal camera

Thermocouples

Data acquisition system

Test fixture with appropriate heat sinking for the JX040

Procedure:

Mount the JX040 on the test fixture, ensuring good thermal contact with the heat sink.

Attach thermocouples to the case of the device to monitor its temperature.

Position the IR thermal camera to have a clear view of the device package.

Apply single or repetitive high-current pulses to the SCR.
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+ Simultaneously record the temperature of the device case using the thermocouples and the
temperature distribution on the package surface using the IR camera.

¢ Analyze the recorded data to determine the transient thermal impedance and the rate of
temperature rise under different pulse conditions. This data is crucial for establishing the safe
operating area (SOA) of the device.

Signaling and Control

The fundamental control mechanism of the JX040 is the application of a current pulse to the
gate terminal. The following diagram illustrates the logical relationship between the gate signal
and the state of the SCR.

Gate Current Pulse (Ig > IGT) Forward Anode Voltage (Vak > 0)

Trigger Condition Met

SCR State

Conducts

\
Anode Current (la) Stays ON IlTurns OFF

Figure 2: Logical control diagram for an SCR.
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Caption: Logical control diagram for an SCR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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